NOSO-95C is derived from a specific synthetic pathway designed to enhance its efficacy and bioavailability. The compound falls under the category of organic compounds, specifically within the sub-class of heterocyclic compounds, which are characterized by the presence of at least one atom in the ring structure that is not carbon. This classification is significant as it influences the compound's chemical behavior and interactions.
The synthesis of NOSO-95C involves multiple steps, typically starting from readily available precursors. The primary method employed is a multi-step organic synthesis that includes:
These methods ensure that the final product possesses the desired chemical properties for further analysis and application.
The molecular structure of NOSO-95C can be represented by its chemical formula, which indicates the types and numbers of atoms present. The compound typically features a complex arrangement of carbon, nitrogen, and oxygen atoms arranged in a specific configuration that contributes to its unique properties.
NOSO-95C participates in several chemical reactions that are essential for its functionality:
These reactions are fundamental to understanding how NOSO-95C interacts with other molecules in biological systems.
The mechanism of action of NOSO-95C involves several pathways:
Data from pharmacological studies suggest that NOSO-95C exhibits dose-dependent effects on target cells, highlighting its potential therapeutic applications.
The physical properties of NOSO-95C include:
Chemical properties include:
These properties are critical for determining storage conditions and handling procedures in laboratory settings.
NOSO-95C has potential applications across various scientific domains:
Multidrug-resistant (MDR) Gram-negative pathogens, particularly carbapenem-resistant Enterobacterales (CRE), represent a critical threat to global health. In 2019, bacterial antimicrobial resistance (AMR) directly caused 1.27 million deaths globally and contributed to an additional 4.95 million deaths, with projections indicating 39 million cumulative AMR-attributable deaths between 2025–2050 without intervention [1] [6]. The World Health Organization (WHO) reports alarming resistance rates: 42% of Escherichia coli isolates resist third-generation cephalosporins, while 35% of Staphylococcus aureus infections are methicillin-resistant (MRSA) [4]. Gram-negative pathogens like Klebsiella pneumoniae exhibit escalating resistance to last-resort carbapenems, with the OECD projecting a doubling of resistance to these agents by 2035 compared to 2005 levels [4]. The economic burden mirrors this crisis, with AMR potentially costing healthcare systems US$1 trillion by 2050 and reducing global GDP by US$1–$3.4 trillion annually by 2030 [1] [4].
Table 1: Key Statistics on Antimicrobial Resistance
Metric | Value | Source |
---|---|---|
Direct AMR-attributable deaths (2019) | 1.27 million | [4] |
Projected AMR deaths (2025-2050) | 39 million | [6] |
CRE resistance increase projection | 2× by 2035 (vs. 2005) | [4] |
Economic cost by 2050 | US$1 trillion healthcare costs | [4] |
The antibiotic development pipeline has been stagnant for decades, with no novel class targeting Gram-negative bacteria introduced in over 40 years [2] [9]. Large pharmaceutical companies have systematically abandoned antibiotic research due to economic unsustainability. The net present value of a new antibiotic approaches zero despite mean development costs of $1.3 billion per approved agent—comparable to other drug classes but with drastically lower returns [1]. Most new antibiotics generate only $15–$50 million in annual U.S. sales, far below the $300 million required for sustainability [1]. This economic reality triggered mass exits: Pfizer relocated antibiotic research to China (2011), AstraZeneca spun off Entasis Therapeutics (2015), and Novartis/Sanofi abandoned the field (2018) [1]. Consequently, antibiotic investigational new drug (IND) applications from large companies plummeted from >75% in the 1980s to <20% in the 2010s [1]. The clinical trial landscape exacerbates these challenges; Achaogen’s plazomicin trial against CRE recruited only 39 of 2,000 screened patients at ~$1 million per enrolled patient, highlighting the prohibitive costs of targeting resistant infections [1].
Odilorhabdins (ODLs) represent a structurally and mechanistically distinct class of antibiotics discovered through the systematic screening of symbiotic bacteria from entomopathogenic nematodes. Xenorhabdus nematophila—a bacterium inhabiting soil-dwelling nematodes that parasitize insects—produces ODLs to eliminate microbial competitors in insect cadavers [2] [7]. This ecological niche, previously underexplored for drug discovery, yields compounds with potent activity against MDR pathogens. NOSO-95C emerged from this effort as one of three naturally occurring ODL variants (NOSO-95A, B, C) characterized by a 10-mer linear cationic peptide structure containing non-proteinogenic amino acids [2] [3]. Unlike traditional antibiotic classes, ODLs exploit a unique bactericidal mechanism targeting the bacterial ribosome at a novel site, offering potential against pathogens resistant to existing therapies [7] [10].
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2